molecular formula C12H13N5NaO7P B1141593 1,N6-Ethenoadenosine 5'-monophosphate disodium salt CAS No. 103213-41-8

1,N6-Ethenoadenosine 5'-monophosphate disodium salt

Cat. No.: B1141593
CAS No.: 103213-41-8
M. Wt: 393.22
InChI Key:
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Description

1,N6-Ethenoadenosine 5'-monophosphate disodium salt is a useful research compound. Its molecular formula is C12H13N5NaO7P and its molecular weight is 393.22. The purity is usually 95%.
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Scientific Research Applications

Nucleotide Synthesis and Derivatives

1,N^6-Ethenoadenosine 5'-monophosphate disodium salt, as part of the broader nucleotide family, is pivotal in synthetic approaches for preparing phosphorylated nucleosides and their derivatives. These compounds, including cyclic nucleotides and dinucleotides, play essential roles in various biochemical processes. Synthesis methodologies range from enzymatic processes, which are typically restricted to natural substrates, to chemical synthesis using either protected or unprotected nucleosides. The development of both solution-phase and solid-support syntheses has been instrumental, although the quest for a universal methodology compatible with a wide array of nucleoside analogues remains ongoing. This highlights the compound's central role in nucleotide synthesis and the ongoing need for innovative synthesis techniques (Roy et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitors have gained attention for their therapeutic potential beyond their traditional use in preventing organ transplant rejection. The inhibition of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides, has been explored for indications including cancer and infectious diseases. This research avenue underscores the significance of enzyme inhibitors, like 1,N^6-Ethenoadenosine 5'-monophosphate disodium salt analogs, in developing new therapeutic strategies. Notably, the pursuit of IMPDH inhibitors highlights a focused interest in identifying compounds with selective activity against microbial over host enzymes, addressing drug resistance and the emergence of new microbial strains (Cuny et al., 2017).

Advanced Analytical Techniques

The quantitative analysis of therapeutic intracellular nucleotide analogs, including 1,N^6-Ethenoadenosine 5'-monophosphate disodium salt, via mass spectrometry (MS) highlights the compound's relevance in pharmacological studies. Despite challenges posed by the ionic nature of nucleotides, developments in MS-compatible chromatographic approaches have facilitated the direct analysis of intracellular nucleotides. This progress not only enhances our understanding of the pharmacokinetics and pharmacodynamics of nucleotide analogs but also opens new avenues for monitoring their therapeutic efficacy and safety (Jansen et al., 2011).

Mechanism of Action

Target of Action

It is a highly fluorescent analog of adenosine 5’-monophosphate (amp) , suggesting that it may interact with the same or similar targets as AMP.

Biochemical Pathways

CID 16219333 is used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleotide monophosphates, playing a crucial role in purine metabolism. By interacting with this enzyme, CID 16219333 could potentially affect purine metabolism and related biochemical pathways.

Pharmacokinetics

As a small molecule, it is likely to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

It is known that the compound is stable for at least 4 years when stored at -20°c .

Properties

InChI

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEUQZMBXGOWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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